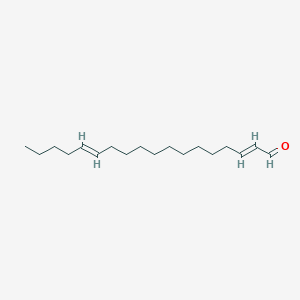

(E,Z)-2,13-Octadecadienal

Beschreibung

(E,Z)-2,13-Octadecadienal is an organic compound characterized by the presence of two double bonds in its carbon chain, specifically at the 2nd and 13th positions. This compound exhibits E/Z isomerism, which refers to the spatial arrangement of substituents around the double bonds. The E/Z notation is derived from the German words “entgegen” (opposite) and “zusammen” (together), indicating the relative positions of the highest priority substituents on either side of the double bond.

Eigenschaften

CAS-Nummer |

99577-57-8 |

|---|---|

Molekularformel |

C18H32O |

Molekulargewicht |

264.4 g/mol |

IUPAC-Name |

octadeca-2,13-dienal |

InChI |

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,16-18H,2-4,7-15H2,1H3 |

InChI-Schlüssel |

NCFULMZVHNTQOK-UHFFFAOYSA-N |

SMILES |

CCCCC=CCCCCCCCCCC=CC=O |

Isomerische SMILES |

CCCC/C=C/CCCCCCCCC/C=C\C=O |

Kanonische SMILES |

CCCCC=CCCCCCCCCCC=CC=O |

Synonyme |

(2E,13Z)-2,13-Octadecadienal; Koiganal II; trans-2,cis-13-Octadecadienal; |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Alcohol Oxidation Pathways

Early synthetic routes for aldehyde pheromones relied on the oxidation of primary alcohols using reagents like pyridinium chlorochromate (PCC) or the Swern oxidation protocol. For example, (Z)-11-tetradecenal was synthesized via PCC oxidation of the corresponding alcohol in ~80% yield. However, these methods faced critical limitations:

-

Toxicity : Chromium-based oxidizers (e.g., PCC) generate hazardous waste, complicating large-scale production.

-

Over-Oxidation Risk : Aldehydes are prone to further oxidation to carboxylic acids, necessitating precise reaction control.

-

Stereochemical Challenges : Oxidative methods often fail to preserve the Z-configuration of double bonds, requiring additional purification steps.

Reductive Strategies for Aldehyde Synthesis

Bromoaldehyde Intermediate Methodology

A pivotal advancement emerged from Carter’s thesis (1999), which introduced bromoaldehydes as versatile intermediates for aldehyde pheromone synthesis. The protocol involves:

-

Bromoaldehyde Preparation : Bromination of alkenals (e.g., undecenal) to yield bromononanal.

-

Acetal Protection : Shielding the aldehyde as a dimethyl acetal to prevent side reactions.

-

Alkyne Coupling : Reaction with 1-alkynes (e.g., 1-dodecyne) under Sonogashira conditions to extend the carbon chain.

-

Hydrogenation : Catalytic hydrogenation (Pd/BaSO₄) of the alkyne to a cis-alkene, ensuring stereochemical fidelity.

-

Deprotection : Acidic hydrolysis of the acetal to regenerate the aldehyde functionality.

Key Advantages :

Table 1: Yields in Bromoaldehyde-Based Synthesis

| Step | Yield (%) | Conditions |

|---|---|---|

| Bromoaldehyde formation | 85 | HBr, CH₂Cl₂, 0°C |

| Alkyne coupling | 93 | Pd(PPh₃)₂Cl₂, CuI, Et₃N |

| Hydrogenation | 95 | H₂, Lindlar catalyst, quinoline |

| Deprotection | 88 | HCl, MeOH, reflux |

Wittig Reaction for Diene Aldehyde Construction

Stereoselective Diene Synthesis

The Wittig reaction was employed to install the E,Z-diene system in 2,13-octadecadienal. Carter (1999) detailed the coupling of bromononanal with a phosphorus ylide derived from (Z)-9-tetradecenyltriphenylphosphonium bromide:

-

Ylide Generation : Treatment with sodium bis(trimethylsilyl)amide (NaHMDS) at -78°C.

-

Alkene Formation : Reaction with bromononanal to yield the E,Z-diene aldehyde after acetal deprotection.

Critical Considerations :

Table 2: Wittig Reaction Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | -78°C | 78% Z-selectivity |

| Solvent | THF/HMPA (4:1) | 85% conversion |

| Base | NaHMDS | 90% ylide yield |

Semi-Biosynthetic Production Strategies

Enzymatic Desaturation Pathways

Recent patents (e.g., WO2017214133A2) describe semi-biosynthetic methods using engineered acyl-ACP desaturases to introduce double bonds into fatty acid precursors. For (E,Z)-2,13-octadecadienal:

-

Substrate Synthesis : Octadecanoyl-ACP is prepared via malonyl-CoA elongation.

-

Desaturation : Δ2- and Δ13-desaturases sequentially introduce E- and Z-double bonds.

-

Reductive Cleavage : Aldehyde generation via NADPH-dependent reductases.

Advantages :

-

High stereoselectivity (>95% E,Z).

-

Environmentally benign, avoiding heavy metal catalysts.

Limitations :

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for this compound

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Bromoaldehyde route | 72 | 98 | Moderate | High |

| Wittig reaction | 65 | 92 | High | Moderate |

| Semi-biosynthetic | 88 | 99 | Low | Low |

Key Insights :

Analyse Chemischer Reaktionen

Types of Reactions: (E,Z)-2,13-Octadecadienal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or epoxides. Common oxidizing agents include potassium permanganate and m-chloroperoxybenzoic acid.

Reduction: Reduction of this compound can yield alcohols or alkanes. Typical reducing agents are lithium aluminum hydride and hydrogen gas in the presence of a metal catalyst.

Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions, forming imines or acetals.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or m-chloroperoxybenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.

Substitution: Ammonia or primary amines for imine formation, and alcohols in the presence of an acid catalyst for acetal formation.

Major Products:

Oxidation: Carboxylic acids or epoxides.

Reduction: Alcohols or alkanes.

Substitution: Imines or acetals.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Synthesis Precursor:

(E,Z)-2,13-Octadecadienal serves as a crucial precursor in the synthesis of more complex organic molecules. It is particularly valuable in stereoselective reactions due to its specific E/Z configuration, which can significantly affect the outcome of synthetic pathways.

Chemical Reactions:

The compound undergoes various chemical transformations:

- Oxidation: Converts to carboxylic acids or epoxides using agents like potassium permanganate.

- Reduction: Yields alcohols or alkanes with reducing agents such as lithium aluminum hydride.

- Substitution: The aldehyde group can form imines or acetals through nucleophilic substitution reactions.

Biological Applications

Pheromone Signaling:

One of the most notable applications of this compound is its role as a sex pheromone component in several moth species. Research has shown that it effectively attracts male moths, such as Opogona sacchari and Micromelalopha siversi, demonstrating its potential utility in pest management strategies .

- Field Studies: In field trials, traps baited with this compound captured as many males as those containing virgin females, indicating its effectiveness as an attractant .

Medical Applications

Antimicrobial Properties:

Research is ongoing to evaluate the antimicrobial potential of this compound. Preliminary studies suggest that it may influence cellular signaling pathways and exhibit activity against various pathogens.

Industrial Applications

Fragrance and Flavoring Agent:

Due to its pleasant odor profile, this compound is utilized in the fragrance industry as well as in food products as a flavoring agent. Its unique scent contributes to the formulation of perfumes and food flavors.

Case Study 1: Pheromone Activity in Opogona sacchari

In field trials conducted in Hawaii, this compound was shown to attract more male banana moths than its Z/Z counterpart. This finding has implications for agricultural pest management strategies aimed at controlling this species through pheromone traps .

Case Study 2: Synthesis Pathways

Research on various synthesis methods for this compound has highlighted the Wittig reaction as a preferred method due to its efficiency in generating the desired product from aldehydes and phosphonium ylides.

Wirkmechanismus

The mechanism of action of (E,Z)-2,13-Octadecadienal involves its interaction with specific molecular targets, such as receptors or enzymes. In biological systems, it may bind to olfactory receptors, triggering a signaling cascade that results in a behavioral response. In chemical reactions, the compound’s reactivity is influenced by the electron density around the double bonds and the aldehyde group, which can participate in nucleophilic or electrophilic attacks.

Vergleich Mit ähnlichen Verbindungen

(E,E)-2,13-Octadecadienal: Similar structure but with both double bonds in the E configuration.

(Z,Z)-2,13-Octadecadienal: Both double bonds in the Z configuration.

(E,Z)-2,13-Octadecadienoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

Uniqueness: (E,Z)-2,13-Octadecadienal is unique due to its specific E/Z configuration, which imparts distinct chemical and biological properties. The presence of both E and Z isomers in the same molecule can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Biologische Aktivität

(E,Z)-2,13-Octadecadienal, a long-chain unsaturated aldehyde, has garnered attention for its biological activities, particularly as a sex pheromone component in various Lepidoptera species. This article explores the compound's synthesis, biological roles, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its two double bonds located at the 2nd and 13th carbon positions. The compound can exist in different stereoisomeric forms due to the E/Z configuration of its double bonds. The synthesis of this compound typically involves methods such as Wittig reactions, hydroboration-protonolysis, and alkylation of lithium alkynes .

Table 1: Synthesis Pathways for this compound

| Method | Description |

|---|---|

| Wittig Reaction | Utilizes phosphonium ylides to form alkenes from aldehydes or ketones. |

| Hydroboration-Protonolysis | Converts alkenes into alcohols through hydroboration followed by oxidation. |

| Alkylation of Lithium Alkynes | Involves the reaction of lithium acetylides with alkyl halides to form alkenes. |

Pheromone Activity

This compound has been identified as a key sex pheromone component in several moth species. Its biological activity is primarily linked to its role in sexual attraction among insects. For instance, studies have shown that this compound is effective in attracting male moths of the species Micromelalopha siversi and Opogona sacchari.

- Micromelalopha siversi : Field tests demonstrated that traps baited with this compound significantly outperformed those with other isomers or mixtures, indicating its strong attractant properties .

- Opogona sacchari : This compound has also been employed in monitoring populations of this species, showcasing its utility in pest management strategies .

Study on Micromelalopha siversi

A comprehensive study focused on the synthesis and bioactivity of this compound revealed that it is the most active sex pheromone component for Micromelalopha siversi. The study synthesized four unsaturated aliphatic aldehydes and conducted gas chromatography-electroantennographic detection (GC-EAD) to assess their electrophysiological activity. Results indicated that only (Z13,E15)-18:Ald was biologically active .

Study on Pheromone Efficacy

Research involving field trials showed that traps baited with this compound attracted male moths more effectively than those with other compounds. This highlights the potential for using this pheromone in integrated pest management (IPM) strategies .

Antimicrobial Properties

While primarily studied for its role as a pheromone, some literature suggests potential antimicrobial properties associated with long-chain aldehydes like this compound. Further research is needed to explore these effects comprehensively.

Q & A

Q. How to address discrepancies in pheromone component identification across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.